5-Cyclopropylthiazol-2-amine

描述

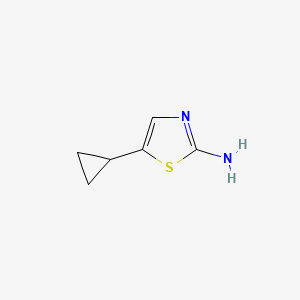

Structure

3D Structure

属性

IUPAC Name |

5-cyclopropyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c7-6-8-3-5(9-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYAYILDSNLZLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623182 | |

| Record name | 5-Cyclopropyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606092-87-9 | |

| Record name | 5-Cyclopropyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-cyclopropyl-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 5 Cyclopropylthiazol 2 Amine

Established Synthetic Routes for 5-Cyclopropylthiazol-2-amine and its Derivatives

Traditional methods for the synthesis of 2-aminothiazole (B372263) derivatives, which can be adapted for this compound, primarily involve cyclization and condensation reactions.

The Hantzsch thiazole (B1198619) synthesis is a classic and widely employed method for constructing the thiazole ring. researchgate.netbepls.com This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793) or thioamide. researchgate.netsmolecule.com For the synthesis of this compound, this would involve the reaction of a 1-halo-1-cyclopropyl-2-propanone with thiourea. The cyclopropyl (B3062369) group can be introduced via precursors containing both cyclopropyl and thiazole functionalities. smolecule.com

Another approach involves the Gabriel synthesis, which utilizes the thionation of α-acylaminoketones. researchgate.net While less common, this method provides an alternative route to the thiazole core. Additionally, the Cook-Heilborn method, which starts from 2-aminonitriles, can also be used for the synthesis of 2-aminothiazole derivatives. researchgate.net Some research has also explored domino alkylation-cyclization reactions of propargyl bromides with thioureas under microwave irradiation, offering a rapid and high-yield alternative to the traditional Hantzsch synthesis. organic-chemistry.org

| Reaction | Starting Materials | Key Features | Potential for this compound Synthesis |

| Hantzsch Thiazole Synthesis | α-haloketone, Thiourea/Thioamide | Versatile, widely used for 2-aminothiazoles. researchgate.netsmolecule.com | Requires synthesis of a suitable α-haloketone with a cyclopropyl group. |

| Gabriel Synthesis | α-acylaminoketone | Involves thionation. researchgate.net | An alternative route to the thiazole core. |

| Cook-Heilborn Method | 2-aminonitrile | Starts from a different precursor class. researchgate.net | Offers another synthetic pathway. |

| Domino Alkylation-Cyclization | Propargyl bromide, Thiourea | Microwave-assisted, rapid, high yields. organic-chemistry.org | A modern and efficient alternative. |

Condensation reactions are fundamental to the synthesis of thiazole derivatives. jocpr.com For instance, the reaction between 2-chloro-1-phenylethanone and 1-methylthiourea can produce N-methyl-4-phenylthiazol-2-amine. nih.gov This highlights the general strategy of condensing a carbonyl compound with a thiourea derivative. The synthesis of 4-phenylthiazole (B157171) derivatives has been achieved through the condensation of 2-chloro-1-phenylethanone and 1-methylthiourea. nih.gov

Nucleophilic substitution reactions also play a crucial role. beilstein-journals.org For example, 2-amino-5-halothiazoles can undergo nucleophilic substitution where the halide is displaced by a strong nucleophile. jocpr.com This approach could be utilized to introduce the cyclopropyl group at the 5-position of a pre-formed 2-aminothiazole ring, although this is less direct than building the ring with the cyclopropyl group already in place. The synthesis of 5-substituted-2-aminothiazoles has been achieved directly from 2-aminothiazoles through a two-step halogenation/nucleophilic substitution protocol. jocpr.com

Novel and Efficient Synthetic Strategies

Recent research has focused on developing more efficient, environmentally friendly, and versatile methods for the synthesis of 2-aminothiazole derivatives, including one-pot reactions, catalytic approaches, and green chemistry principles.

One-pot multicomponent reactions (MCRs) offer a streamlined approach to synthesizing complex molecules like this compound from simple starting materials in a single step, which is efficient and reduces waste. researchgate.netmdpi.com A notable example is the synthesis of 2-iminothiazolines and 2-aminothiazoles from isocyanides, amines, sulfur, and 2'-bromoacetophenones in an aqueous medium. researchgate.net This method involves a three-component preparation of thioureas followed by a one-pot cyclization. researchgate.net Another MCR involves the reaction of aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole, catalyzed by triethylamine, to produce tetrazolopyrimidine-6-carbonitrile derivatives. mdpi.com Such strategies can be adapted for the synthesis of this compound by selecting the appropriate starting materials.

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Isocyanides, Amines, Sulfur, 2'-bromoacetophenones | Aqueous medium | 2-Iminothiazolines and 2-Aminothiazoles | researchgate.net |

| Aldehydes, 1H-tetrazole-5-amine, 3-cyanoacetyl indole | Triethylamine | Tetrazolopyrimidine-6-carbonitriles | mdpi.com |

| α-hydroxyketones, oxoacetonitriles, primary amines | Acetic acid, Ethanol, 70°C | N-substituted 2,3,5-functionalized 3-cyanopyrroles | mdpi.com |

Catalysis offers a powerful tool for enhancing the efficiency and selectivity of thiazole synthesis. incatt.nl For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst for the one-pot multicomponent synthesis of Hantzsch thiazole derivatives. bepls.com This approach aligns with green chemistry principles by utilizing a recyclable catalyst. Palladium catalysts have also been employed in the synthesis of allylic amines, a related class of compounds, demonstrating the versatility of metal catalysis in amine synthesis. incatt.nl The use of perchloric acid as a catalyst in the condensation of aryl amines and substituted benzaldehydes to form Schiff's bases is another example of catalysis in amine-related synthesis. bibliotekanauki.pl

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. imist.mamlsu.ac.inpandawainstitute.com In the context of this compound synthesis, this can be achieved through several strategies:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or polyethylene (B3416737) glycol (PEG-400). bepls.comnih.gov For example, a catalyst-free synthesis of 2-aminothiazoles has been developed using PEG-400 at 100°C. bepls.com

Catalyst-Free and Solvent-Free Conditions: Microwave-assisted synthesis under solvent- and catalyst-free conditions provides a rapid and efficient method for preparing hydrazinyl thiazoles. bepls.com

Energy Efficiency: Utilizing microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. organic-chemistry.orgnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste. acs.org One-pot multicomponent reactions are inherently more atom-economical. researchgate.net

| Green Principle | Application in Thiazole Synthesis | Example | Reference |

| Safer Solvents | Use of water or PEG-400 instead of hazardous organic solvents. | Synthesis of 2-aminothiazoles in PEG-400. | bepls.com |

| Energy Efficiency | Microwave-assisted synthesis to reduce reaction time and energy. | Microwave-assisted synthesis of hydrazinyl thiazoles. | organic-chemistry.orgbepls.com |

| Catalysis | Use of reusable or non-toxic catalysts. | Silica-supported tungstosilisic acid in Hantzsch synthesis. | bepls.com |

| Atom Economy | One-pot multicomponent reactions to minimize byproducts. | Synthesis of 2-aminothiazoles from isocyanides, amines, and sulfur. | researchgate.net |

Reaction Mechanisms of this compound Formation

The predominant method for synthesizing 2-aminothiazole derivatives, including the 5-cyclopropyl substituted variant, is the Hantzsch thiazole synthesis. encyclopedia.pubwikipedia.orgkuey.net This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea. encyclopedia.pubkuey.net For the specific synthesis of this compound, the key reactants are an α-halo-α-cyclopropyl-ketone or aldehyde and thiourea.

Detailed Mechanistic Investigations of Cyclization Steps

The Hantzsch synthesis is a classic condensation reaction that forms the thiazole ring. encyclopedia.pub The mechanism for the formation of this compound proceeds through several key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic sulfur atom of thiourea attacking the electrophilic α-carbon of the cyclopropyl-containing α-haloketone. This step results in the displacement of the halide ion and the formation of an S-alkylated intermediate, an isothiouronium salt. encyclopedia.pub

Intramolecular Cyclization: The amino group of the isothiouronium intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the former ketone. This leads to the formation of a five-membered ring, a tetrahedral intermediate. wikipedia.org

Dehydration: The final step is the elimination of a water molecule (dehydration) from this cyclic intermediate. This dehydration step leads to the formation of the aromatic thiazole ring, yielding the stable this compound product. encyclopedia.pub

Alternative methods, such as domino alkylation-cyclization reactions using propargyl bromides and thiourea, also exist for forming 2-aminothiazoles, offering a pathway that avoids the use of lachrymatory α-haloketones. organic-chemistry.orgorganic-chemistry.org

Role of Intermediates in Synthetic Pathways

The synthetic pathway to this compound via the Hantzsch reaction is characterized by the formation of specific, sometimes isolable, intermediates that dictate the course of the reaction. encyclopedia.pub

The primary intermediates in this pathway are:

Isothiouronium Salt: This is the initial product formed from the S-alkylation of thiourea by the α-halocyclopropylketone. It is a key acyclic intermediate that sets the stage for the subsequent ring-closing step.

Hydroxythiazoline: Following the intramolecular attack by the nitrogen nucleophile on the carbonyl carbon, a cyclic, non-aromatic intermediate known as a hydroxythiazoline is formed. encyclopedia.pub This intermediate contains a hydroxyl group and is the direct precursor to the final aromatic product. In some instances, these hydroxythiazoline intermediates can be stable and have been isolated. encyclopedia.pub

Imino Thioether: In the broader context of thiazole synthesis from thioamides, an imino thioether intermediate can also be formed, which then undergoes cyclization. encyclopedia.pub

Table 1: Key Intermediates in the Hantzsch Synthesis of this compound

| Intermediate Name | Description | Role in Pathway |

|---|---|---|

| Isothiouronium Salt | Acyclic salt formed by the initial nucleophilic attack of thiourea's sulfur on the α-haloketone. | The first key intermediate, linking the two primary reactants. |

| Hydroxythiazoline | A five-membered, non-aromatic cyclic alcohol formed after intramolecular cyclization. | The direct precursor to the final thiazole ring, which aromatizes upon dehydration. encyclopedia.pub |

Proton Transfer and Tautomerism during Synthesis

Proton transfer events are fundamental to the cyclization and dehydration steps of the Hantzsch synthesis. These transfers facilitate the nucleophilic attack and the final elimination of water.

Once formed, 2-aminothiazole derivatives like this compound exhibit amino-imino tautomerism. conicet.gov.arresearchgate.net

Tautomeric Forms: The compound can exist in two tautomeric forms: the amino form, where the exocyclic nitrogen is an amino group, and the imino form, where it is an imino group with the double bond inside the ring shifted.

Predominant Tautomer: Extensive research, including computational studies and pKBH+ measurements, has shown that 2-aminothiazoles generally exist predominantly in the aromatic amino form. conicet.gov.arpsu.edu The stability of the imino form can be enhanced in polar solvents, but the amino tautomer is typically the most stable. conicet.gov.ar

Protonation Site: Protonation of 2-aminothiazoles generally occurs at the endocyclic (ring) nitrogen atom (the 'aza-nitrogen'), rather than the exocyclic amino group. conicet.gov.arpsu.edu This is a consequence of the electronic structure of the aromatic thiazole ring.

Table 2: Tautomerism and Protonation in 2-Aminothiazoles

| Feature | Description | Predominant Form/Site | Supporting Evidence |

|---|---|---|---|

| Tautomerism | Equilibrium between the exocyclic amino and imino forms. conicet.gov.ar | Amino tautomer | Spectroscopic analysis, pKBH+ measurements, and computational calculations. conicet.gov.arresearchgate.netpsu.edu |

| Protonation | The site at which a proton adds in acidic conditions. | Endocyclic (aza-) nitrogen | Comparison of pKBH+ values with fixed model imines and N-substituted derivatives. conicet.gov.arpsu.edu |

Advanced Chemical Reactivity and Transformation Studies of 5 Cyclopropylthiazol 2 Amine

Nucleophilic and Electrophilic Substitution Reactions on the Thiazole (B1198619) Ring

The reactivity of the 5-Cyclopropylthiazol-2-amine scaffold is largely dictated by the electronic properties of the thiazole ring and its substituents. The 2-amino group is a strong electron-donating group, which enhances the nucleophilicity of the ring and influences the regioselectivity of substitution reactions.

Substitutions Involving the Amino Group

The exocyclic amino group at the C2 position is a primary site for nucleophilic reactions, allowing for a wide array of chemical transformations. smolecule.com This reactivity is fundamental to the synthesis of more complex derivatives.

Key reactions involving the amino group include:

Acylation: The primary amine readily reacts with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to introduce diverse functional groups or as a protecting strategy during multi-step syntheses. nih.govmdpi.com

Alkylation: The amino group can be alkylated using alkyl halides, though this can sometimes lead to a mixture of primary, secondary, and tertiary amines.

Sulfonamide Formation: Reaction with various sulfonyl chlorides yields sulfonamide derivatives, a common motif in pharmacologically active compounds.

Condensation Reactions: The amine can undergo condensation with aldehydes and ketones to form Schiff bases (imines), which can serve as intermediates for further transformations, such as reductive amination. nih.gov

Diazotization: Like many primary aromatic amines, the 2-amino group can be converted into a diazonium salt. These salts are versatile intermediates that can be subsequently replaced by a variety of nucleophiles in Sandmeyer-type reactions, although the stability of thiazole-based diazonium salts can be a limiting factor. mdpi.com

Table 1: Representative Reactions of the Amino Group in 2-Aminothiazole (B372263) Derivatives

| Reaction Type | Reagent(s) | Product Type | Significance |

|---|---|---|---|

| Acylation | Acyl Chloride (R-COCl), Base | N-Acyl-2-aminothiazole | Amide bond formation, introduction of new functionalities. nih.govmdpi.com |

| Alkylation | Alkyl Halide (R-X) | N-Alkyl-2-aminothiazole | Synthesis of secondary and tertiary amines. |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl), Base | N-(Thiazol-2-yl)sulfonamide | Access to biologically relevant sulfonamides. |

| Schiff Base Formation | Aldehyde (R-CHO) or Ketone (R₂C=O) | Imine | Intermediate for reduction to secondary amines or other heterocycles. nih.gov |

Electrophilic Aromatic Substitution on the Thiazole Core

The 2-aminothiazole system is considered an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The powerful electron-donating amino group strongly activates the C5 position for electrophilic attack. For instance, halogenation of 2-aminothiazole readily produces the 5-halo derivative. jocpr.com

In this compound, the C5 position is already occupied by the cyclopropyl (B3062369) group. Therefore, electrophilic substitution would be directed to the only available position on the ring, C4. Both the C2-amino and C5-cyclopropyl groups are activating and would direct an incoming electrophile to the C4 position. However, electrophilic substitution at C4 of the thiazole ring is generally less favorable than at C5. Furthermore, steric hindrance from the adjacent cyclopropyl group may further decrease the reactivity of the C4 position. While theoretically possible, electrophilic substitution on the thiazole core of this compound is expected to be challenging and may require forcing conditions. Research on related systems shows that when 2-aminothiazoles are substituted at C5, further electrophilic attack is significantly hindered. acs.org

Oxidation and Reduction Reactions of this compound

Thiazole Ring Oxidation Pathways

The thiazole ring contains a sulfur atom that is susceptible to oxidation. Under controlled conditions with oxidizing agents, the sulfur atom in thiazole derivatives can be oxidized to form the corresponding sulfoxide (B87167) or, with stronger oxidants, the sulfone. smolecule.comvulcanchem.com This transformation alters the electronic properties and steric profile of the molecule, which can be useful for modulating its biological activity. The cyclopropyl group itself can undergo ring-opening reactions under certain oxidative conditions, which represents a potential competing reaction pathway.

Reduction Chemistry of Functional Groups

The thiazole ring is a relatively stable aromatic system and is generally resistant to reduction under standard catalytic hydrogenation conditions. This stability allows for the selective reduction of other functional groups that might be present on substituted derivatives without affecting the core heterocyclic structure. For example, if a nitro group were introduced onto the scaffold, it could be selectively reduced to an amine. Similarly, imines formed from the condensation of the 2-amino group can be reduced to secondary amines.

Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

Modern cross-coupling reactions are powerful tools for the synthesis of complex molecules, and this compound is a valuable substrate for such transformations. The primary amino group serves as an excellent nucleophile for carbon-heteroatom bond formation, while the thiazole ring can be functionalized (e.g., via halogenation) to participate in carbon-carbon bond formation.

Carbon-Heteroatom (C-N) Coupling: The most direct application of this compound in coupling reactions is as a nucleophile in C-N bond formation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a premier method for forming C-N bonds between amines and aryl halides or triflates. numberanalytics.comlibretexts.orgwikipedia.orgorganic-chemistry.org This reaction would allow for the direct arylation of the 2-amino group of this compound, providing access to a diverse library of N-aryl derivatives. nih.gov

Carbon-Carbon (C-C) Coupling: To participate in C-C coupling reactions like the Suzuki, Stille, or Heck reactions, the thiazole ring typically requires prior functionalization with a suitable leaving group, such as a halide. mdpi.com As discussed, direct electrophilic halogenation at the C4 position of this compound may be difficult. However, if a 4-halo-5-cyclopropylthiazol-2-amine derivative could be synthesized through an alternative route, it would serve as a versatile precursor for a variety of palladium-catalyzed C-C bond-forming reactions. mdpi.comvulcanchem.comtcichemicals.com

Table 2: Potential Cross-Coupling Reactions Involving the this compound Scaffold

| Coupling Reaction | Role of Thiazole Derivative | Required Functionalization | Bond Formed | Example Coupling Partner |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Nucleophile | None (uses the amino group) | C(aryl)-N | Aryl Bromide (Ar-Br) numberanalytics.comwikipedia.org |

| Suzuki Coupling | Electrophile | Halogenation (e.g., at C4) | C(thiazole)-C(aryl/vinyl) | Arylboronic Acid (Ar-B(OH)₂) mdpi.com |

| Stille Coupling | Electrophile | Halogenation (e.g., at C4) | C(thiazole)-C(aryl/vinyl) | Organostannane (Ar-SnR₃) mdpi.com |

| Heck Coupling | Electrophile | Halogenation (e.g., at C4) | C(thiazole)-C(alkenyl) | Alkene |

| Sonogashira Coupling | Electrophile | Halogenation (e.g., at C4) | C(thiazole)-C(alkynyl) | Terminal Alkyne |

Suzuki-Miyaura Coupling Applications

While the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, its direct application to this compound typically involves the amino group as a directing or participating moiety rather than a direct coupling partner. libretexts.orgorganic-chemistry.org The reaction classically couples an organoboron species with an organic halide or triflate, catalyzed by a palladium complex. libretexts.org

For a compound like this compound, participation in a traditional Suzuki-Miyaura C-C bond-forming reaction would necessitate prior functionalization to introduce a halide or triflate onto the thiazole ring, for instance at the C4 position. However, the amino group itself can be a versatile partner in related cross-coupling reactions.

More relevant to the direct reactivity of the title compound is the N-arylation, a C-N cross-coupling reaction often achieved under conditions similar to those of Suzuki-Miyaura coupling, such as the Buchwald-Hartwig amination. mit.edubeilstein-journals.org This reaction has been shown to be effective for 2-aminothiazole derivatives. mit.edu The coupling of various 2-aminothiazoles with aryl bromides and triflates can be achieved with high efficiency using specialized palladium catalysts and ligands. mit.edumit.edu Given that 2-aminothiazoles have pKa values closer to amides than anilines, conditions optimized for amide N-arylation are often effective. mit.edunih.gov A general method for the palladium-catalyzed N-arylation of the related cyclopropylamine (B47189) has also been developed, highlighting the feasibility of coupling this motif. nih.gov

A representative reaction is shown below:

Representative N-Arylation of a 2-Aminothiazole Derivative

| Parameter | Value/Detail |

|---|---|

| Amine | 2-Aminothiazole |

| Electrophile | p-Bromoanisole |

| Catalyst System | Palladium-based |

| Base | K₂CO₃ |

| Yield | Moderate to good |

Data derived from studies on 2-aminothiazole derivatives. mit.edu

Other Cross-Coupling Methodologies

Beyond palladium catalysis, copper-catalyzed cross-coupling reactions offer an alternative and often more economical route for C-N bond formation. Ligand-free copper-catalyzed aminations of 2-halothiazoles with both primary and secondary alkylamines have been successfully developed. core.ac.uk These reactions can be accelerated using microwave irradiation, significantly reducing reaction times and often employing greener solvents. core.ac.uk

Furthermore, copper-catalyzed methods have been devised for the synthesis of the 2-aminothiazole skeleton itself, for instance, through the coupling of oxime acetates with isothiocyanates. organic-chemistry.orgnih.govresearchgate.net These reactions proceed under mild conditions and tolerate a wide range of functional groups. organic-chemistry.orgnih.gov While this is a synthetic method for the core structure rather than a reaction of this compound, it underscores the importance of copper catalysis in the chemistry of this heterocyclic family. One notable copper(I)-catalyzed tandem reaction involves coupling 2-iodoanilines with isothiocyanates to form 2-aminobenzothiazoles, which can achieve high turnover numbers with catalyst loadings as low as 50 ppm. researchgate.net

Cycloaddition and Rearrangement Reactions

Cycloaddition Reactions

The 2-aminothiazole scaffold can participate in cycloaddition reactions, acting as a component in the formation of new ring systems. Research has shown that 4-alkenyl-2-aminothiazoles are effective dienes in polar [4+2] cycloaddition (Diels-Alder) reactions. um.esacs.orgnih.govacs.orgnih.gov The presence of the amino group at the C2-position enhances the electron-rich character of the diene system, increasing its reactivity toward electron-poor dienophiles. um.es These reactions often proceed under mild conditions with high regio- and stereoselectivity, leading to the formation of tetrahydrobenzothiazole derivatives after a subsequent 1,3-hydrogen migration. acs.orgnih.govnih.gov Although the title compound lacks the C4-alkenyl group required for this specific diene activity, this reactivity demonstrates the potential of the aminothiazole core to engage in cycloadditions if appropriately substituted.

Another relevant transformation is the [3+2] cycloaddition. For example, a copper-catalyzed oxidative [3+2] cycloaddition of secondary amines with α-diazo compounds has been developed for the synthesis of 1,2,3-triazoles. rsc.org

Rearrangement Reactions

A characteristic transformation for 2-aminothiazole derivatives is the acid-catalyzed nitramine rearrangement. When 2-aminothiazoles are nitrated, they initially form N-nitroamines (nitramines). doi.orgcdnsciencepub.com These intermediates can then undergo rearrangement in the presence of acid to yield 5-nitro-2-aminothiazoles. doi.orggoogle.fracs.org The reaction involves the migration of the nitro group from the exocyclic nitrogen atom to the C5 position of the thiazole ring. Studies on 2-nitraminothiazole have shown that this rearrangement is a key step in the formation of 2-amino-5-nitrothiazoles during nitration reactions, with reaction conditions (e.g., temperature) influencing the ratio of nitramine to the rearranged 5-nitro product. cdnsciencepub.com

Investigations into Tautomerism of this compound

Tautomerism, the ready interconversion of structural isomers, is a fundamental property of 2-aminothiazoles. researchgate.net This typically involves the migration of a proton between the exocyclic amino group and the endocyclic ring nitrogen.

Amino-Imino Tautomerism Studies

This compound can exist in equilibrium between two primary tautomeric forms: the aromatic amino form and the non-aromatic imino form.

Extensive experimental and computational studies on 2-aminothiazole and its derivatives have consistently shown that the amino tautomer is the predominant form in both the gas phase and in solution. researchgate.netresearchgate.net Spectroscopic methods, including Raman and NMR spectroscopy, combined with Density Functional Theory (DFT) calculations, have been employed to investigate this equilibrium. researchgate.netresearchgate.net For the parent 2-aminothiazole, comparison of experimental Raman spectra with calculated spectra for both tautomers confirms the dominance of the amino configuration in solution. researchgate.netresearchgate.net

Influence of Substituents on Tautomeric Equilibria

The position of the amino-imino tautomeric equilibrium is influenced by the nature of substituents on the thiazole ring and the exocyclic nitrogen, as well as by the solvent.

Ring Substituents: The cyclopropyl group at the C5 position of the title compound is considered an electron-donating group. Theoretical studies have shown that electron-donating groups at the C4 or C5 position can slightly increase the amount of the imino form; however, the amino tautomer remains the significantly more stable and predominant species. mdpi.com

Exocyclic Nitrogen Substituents: Conversely, attaching a strong electron-withdrawing group to the exocyclic nitrogen atom can shift the equilibrium towards the imino form by increasing the acidity of the exocyclic N-H group, which facilitates proton transfer to the endocyclic nitrogen.

Solvent Effects: The tautomeric equilibrium can also be influenced by the solvent. While the amino form generally predominates, polar solvents can enhance the stability of the more polar imino form. mdpi.com

Influence of Substituent Type on 2-Aminothiazole Tautomerism

| Substituent Type | Position | Effect on Equilibrium | Predominant Form |

|---|---|---|---|

| Electron-Donating (e.g., -CH₃, -C₃H₅) | C4 / C5 | Slightly increases stability of imino form | Amino |

Mechanistic Studies of Chemical Transformations

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing conditions and predicting outcomes.

Mechanism of Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig amination, a likely pathway for the N-arylation of this compound, follows a well-established catalytic cycle. mit.edubeilstein-journals.org

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.

Amide Binding/Deprotonation: The 2-aminothiazole coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.

Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium center, forming the N-aryl-2-aminothiazole product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. Computational studies on related systems suggest that the electronic properties of the phosphine (B1218219) ligand are critical, particularly in facilitating the binding of the amide to the Pd(II) intermediate. nih.gov

Mechanism of Nitramine Rearrangement: The acid-catalyzed rearrangement of 2-nitraminothiazoles is believed to proceed via a dissociative mechanism. google.fr

Protonation: The reaction is initiated by the protonation of the nitramine. Studies suggest that a second protonation of the molecule, already protonated at the exocyclic nitrogen, occurs in concentrated sulfuric acid.

Heterolytic Fission: This second protonation facilitates the heterolytic cleavage of the N-NO₂ bond, releasing a nitronium ion (NO₂⁺).

Electrophilic Aromatic Substitution: The highly electrophilic nitronium ion then attacks the electron-rich thiazole ring at the C5 position, forming a σ-complex (Wheland intermediate).

Deprotonation: Loss of a proton from the σ-complex re-aromatizes the ring, yielding the final 2-amino-5-nitrothiazole (B118965) product.

Computational Elucidation of Reaction Mechanisms

While specific computational studies exclusively targeting this compound are not extensively documented in the public domain, a robust understanding of its reaction mechanisms can be extrapolated from density functional theory (DFT) calculations performed on closely related 2-aminothiazole and cyclopropyl-substituted heterocyclic systems. These computational models provide significant insights into the energetics and pathways of potential reactions.

Electrophilic Aromatic Substitution: The 2-aminothiazole ring is inherently electron-rich, making it susceptible to electrophilic attack. Quantum-chemical computations on analogous 2-aminothiazoles reveal that the C5 position is typically the most nucleophilic and thus the preferred site for electrophilic substitution. mdpi.comrsc.org This is attributed to the stabilizing effect of the amino group, which directs electrophiles to this position. DFT calculations of similar systems have shown that the attack on the C5 carbon atom is kinetically favored over reactions at the nitrogen atoms. mdpi.com For instance, in reactions with powerful electrophiles like 4,6-dinitrobenzofuroxan (DNBF), computational models predict the formation of a C-bonded sigma-adduct at the C5 position as the most probable outcome. rsc.org The initial step involves the formation of a zwitterionic Wheland-Meisenheimer intermediate, which has been computationally modeled and is a key feature in these transformations. rsc.org

N-Acylation: The exocyclic amino group of this compound is a primary nucleophile. Computational studies on the acylation of similar 2-aminothiazoles have been performed to determine the relative reactivity of the exocyclic versus the endocyclic nitrogen atom. These studies consistently show that the reaction pathway involving the exocyclic NH2 group leads to thermodynamically more stable products. mdpi.com This preference is a key factor in designing synthetic routes that selectively target the amine functionality for creating amide, urea, or sulfonamide derivatives.

Cyclopropyl Ring Rearrangements: The cyclopropyl group, due to its inherent ring strain of approximately 115 kJ/mol, can undergo rearrangements under certain conditions, particularly when activated by adjacent functional groups. rsc.org DFT calculations on related systems, such as the DABCO-catalyzed Cloke-Wilson rearrangement of cyclopropyl ketones, suggest a stepwise mechanism. nih.govacs.org This process is initiated by a nucleophilic attack that leads to the opening of the cyclopropane (B1198618) ring, forming a zwitterionic intermediate. This intermediate then undergoes a subsequent ring-closure reaction. nih.govacs.org For this compound, protonation of the thiazole ring under acidic conditions could facilitate a similar rearrangement, leading to fused heterocyclic systems. DFT calculations on such pathways would likely reveal the activation barriers and the stability of the intermediates involved.

Table 1: Predicted Reactivity Sites and Mechanisms via Computational Studies on Analogous Systems

| Reaction Type | Predicted Reactive Site | Computational Method | Key Findings from Analogous Systems |

| Electrophilic Aromatic Substitution | C5-position of the thiazole ring | DFT | Kinetically and thermodynamically favored pathway. mdpi.comrsc.org |

| N-Acylation | Exocyclic amino group | DFT | Leads to more stable products compared to endocyclic N-acylation. mdpi.com |

| Cyclopropyl Rearrangement | Cyclopropyl C-C bonds | DFT (ASM/EDA) | Stepwise mechanism involving a zwitterionic intermediate. nih.govacs.org |

Experimental Validation of Proposed Mechanisms

Experimental studies on the reactivity of 2-aminothiazoles and cyclopropyl-containing compounds provide tangible evidence to support and validate the mechanisms proposed by computational models. This validation is typically achieved through kinetic studies, spectroscopic identification of intermediates, and characterization of final products.

Evidence for Electrophilic Substitution at C5: The predicted electrophilic attack at the C5 position has been experimentally confirmed in a variety of 2-aminothiazole derivatives. For example, the reaction of 2-aminothiazoles with electrophiles like N-bromosuccinimide (NBS) or iodine consistently yields 5-halo-2-aminothiazoles. jocpr.com The structures of these products are unequivocally confirmed using spectroscopic methods such as NMR and mass spectrometry. aip.orghelsinki.fi Furthermore, kinetic studies on the reaction of 2-aminothiazoles with superelectrophiles like DNBF have been conducted. researchgate.net These studies, by measuring reaction rates, support a mechanism where the C5-carbon acts as the primary nucleophilic center. The formation of short-lived intermediates, such as Wheland-Meisenheimer complexes, has been directly observed using NMR spectroscopy immediately after mixing the reactants, providing compelling evidence for the proposed stepwise mechanism. researchgate.net

Validation of N-Acylation: The selective acylation of the exocyclic amino group is a widely used transformation for 2-aminothiazole derivatives. The synthesis of N-acyl, N-sulfonyl, and N-urea derivatives of 2-aminothiazoles proceeds in good yields, confirming the high nucleophilicity of the exocyclic amine. nih.govtandfonline.com The structures of the resulting amides are routinely confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy. For instance, in the ¹H NMR spectra of N-acylated products, the disappearance of the characteristic NH₂ signal and the appearance of a new amide N-H signal at a different chemical shift provide clear evidence of the reaction. aip.orgfarmaciajournal.com IR spectroscopy further supports this by showing the appearance of a strong carbonyl (C=O) absorption band. aip.org

Table 2: Experimental Data Supporting Proposed Reaction Mechanisms

| Reaction Type | Experimental Technique | Observations in Analogous Systems | Reference |

| Electrophilic Substitution at C5 | NMR Spectroscopy | Detection of short-lived Wheland-Meisenheimer intermediates. | researchgate.net |

| Product Characterization (NMR, MS) | Isolation of 5-substituted-2-aminothiazoles. | jocpr.comaip.orghelsinki.fi | |

| N-Acylation | ¹H & ¹³C NMR, IR Spectroscopy | Appearance of amide N-H and C=O signals; disappearance of NH₂ signal. | aip.orgfarmaciajournal.com |

| Cyclopropyl Rearrangement | Product Characterization (GC-MS, NMR) | Isolation of rearranged heterocyclic products (e.g., pyrrolines from cyclopropyl imines). | researchgate.net |

Medicinal Chemistry and Biological Activity Research of 5 Cyclopropylthiazol 2 Amine

5-Cyclopropylthiazol-2-amine as a Building Block in Pharmaceutical Compound Synthesis

The structural attributes of this compound make it a valuable starting material in the synthesis of more complex molecules for pharmaceutical applications. The thiazole (B1198619) ring is a common feature in many biologically active compounds, and the cyclopropyl (B3062369) moiety can enhance metabolic stability and binding affinity to target proteins. lookchem.com

Design and Synthesis of Derivatives for Drug Discovery

Researchers have extensively used this compound to design and synthesize a diverse range of derivatives. The primary amine group on the thiazole ring serves as a key functional handle for various chemical modifications, such as acylation, alkylation, and condensation reactions. These reactions allow for the introduction of different pharmacophores and the exploration of structure-activity relationships (SAR).

For instance, a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives were synthesized to investigate their potential as cyclin-dependent kinase (CDK) inhibitors. nih.govacs.org In this work, the this compound core was modified to optimize potency and selectivity. nih.gov The synthesis often involves multi-step sequences, starting with the construction of the substituted thiazole ring followed by its incorporation into a larger molecular framework. acs.org

Lead Compound Identification and Optimization

The process of lead optimization aims to refine the properties of a promising compound to enhance its efficacy, safety, and pharmacokinetic profile. spirochem.com this compound derivatives have been the subject of lead optimization studies to develop drug candidates. semanticscholar.org This process often involves iterative cycles of chemical synthesis and biological testing to identify modifications that improve the desired therapeutic activity. medchemexpress.com

An example of lead optimization can be seen in the development of CDK9 inhibitors, where systematic modifications of the this compound scaffold led to compounds with nanomolar potency and high selectivity. acs.org The optimization process may involve altering substituents on the thiazole or the appended aromatic rings to improve interactions with the target enzyme. nih.gov

Exploration of Pharmacological Activities

Derivatives of this compound have been investigated for a variety of pharmacological activities, demonstrating the versatility of this chemical scaffold.

Research into Anticancer Activities

The thiazole nucleus is a component of several established anticancer drugs, and researchers have explored the anticancer potential of this compound derivatives. nih.govekb.eg Studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines. smolecule.com

One area of focus has been the development of CDK inhibitors. For example, a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, which can be derived from a this compound precursor, were found to be potent inhibitors of CDK9. nih.govacs.org One of the most selective compounds, 12u, demonstrated an IC50 of 7 nM against CDK9 and showed significant anticancer activity in primary chronic lymphocytic leukemia cells. acs.org

Table 1: Anticancer Activity of Selected Thiazole Derivatives

| Compound | Target | Cell Line | Activity | Reference |

|---|---|---|---|---|

| 12u | CDK9 | Human Cancer Cells | IC50 = 7 nM | acs.org |

| Ia | pan-CDK | HCT-116 | GI50 = 90 nM | acs.org |

| 12a | pan-CDK | HCT-116 | GI50 = 40 nM | acs.org |

Studies on Antimicrobial (Antibacterial and Antifungal) Effects

Thiazole-containing compounds are known for their broad-spectrum antimicrobial properties. researchgate.net Derivatives of this compound have been evaluated for their ability to inhibit the growth of various bacteria and fungi. lookchem.com The thiazole ring is present in approximately 37% of antimicrobial agents in clinical trials, highlighting its importance in this therapeutic area.

Research has shown that new 2-thiazolylimino-5-arylidene-4-thiazolidinones, which can be conceptually related to the thiazole amine scaffold, are highly effective against Gram-positive bacteria, including penicillin-resistant staphylococci, with Minimum Inhibitory Concentrations (MICs) often ranging from 0.03 to 6 µg/mL. nih.gov The introduction of an arylidene moiety at the 5-position of the thiazolidinone ring was found to be crucial for enhancing antimicrobial activity. nih.gov Schiff base derivatives of primary amines have also demonstrated significant antibacterial and antifungal activity. bhu.ac.in

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound Type | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| 2-thiazolylimino-5-arylidene-4-thiazolidinones | Gram-positive bacteria | 0.03 - 6 µg/mL | nih.gov |

Investigation of Anti-inflammatory Potential

The anti-inflammatory properties of thiazole derivatives have also been a subject of investigation. cymitquimica.com The mechanism of action for many of these compounds involves the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2). nih.govnih.gov

Studies on various thiazole derivatives have demonstrated their potential to act as selective COX-2 inhibitors. nih.gov For example, a diphenyl-amino thiazole compound exhibited high inhibitory activity against COX-2 with an IC50 of 0.09 μM. nih.gov The anti-inflammatory effects are often attributed to the ability of the thiazole ring and its substituents to fit within the active site of the COX-2 enzyme, leading to the reduction of pro-inflammatory prostaglandins. nih.govnih.gov

Table 3: Anti-inflammatory Activity of Thiazole Derivatives

| Compound Type | Target | Activity (IC50) | Reference |

|---|---|---|---|

| Diphenyl-amino thiazole | COX-2 | 0.09 µM | nih.gov |

Other Emerging Biological Activities

Beyond well-documented applications, research into this compound and its derivatives has uncovered a range of other potential therapeutic activities. The core 2-aminothiazole (B372263) scaffold is a versatile pharmacophore, known to exhibit a wide spectrum of biological effects including antiviral, antimicrobial, anticonvulsant, antidiabetic, antihypertensive, and anti-inflammatory properties. nih.govscholarsresearchlibrary.comfabad.org.tr

Specifically, derivatives incorporating the cyclopropylthiazole moiety are being explored for novel applications. For instance, some thiazole derivatives have been investigated for their potential as cholinesterase inhibitors for the treatment of Alzheimer's disease. researchgate.net In one study, a series of new thiazole derivatives linking a cyclopropyl moiety to the thiazole ring showed significant inhibitory activity against acetylcholinesterase (AChE). researchgate.net Further research has also pointed towards the potential for 4-cyclopropylthiazol-2-amine (B1348598) derivatives to act as anticancer and antimicrobial agents. smolecule.com The unique structural features of the cyclopropyl group combined with the thiazole ring make it a point of interest for developing new therapeutic agents. smolecule.comcymitquimica.com

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a compound by making targeted chemical modifications. gardp.orgoncodesign-services.com For derivatives of this compound, SAR analyses help to understand how specific structural features influence their therapeutic efficacy. gardp.org

Elucidation of Key Structural Features for Efficacy

SAR studies aim to identify which parts of a molecule are crucial for its biological effects. gardp.orgdrugdesign.org For thiazole-based compounds, the 2-aminothiazole nucleus is often considered a privileged structure, meaning it is a common motif in biologically active compounds. nih.govresearchgate.net The efficacy of these compounds can be significantly altered by the nature and position of various substituents. tandfonline.com

In a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives, the substitution at the C5-position of the pyrimidine (B1678525) core was found to be important for the potency and selectivity of Cyclin-Dependent Kinase 9 (CDK9) inhibition. nih.govacs.org Similarly, in another study on PI3K-C2α inhibitors, the introduction of substituents at the 4'-position of the thiazole ring was generally well-tolerated, whereas substituents at the 5'-position led to a significant loss of activity. nih.gov These findings underscore the importance of the substitution pattern on the thiazole ring and associated scaffolds for achieving desired biological activity.

Impact of Cyclopropyl Moiety on Biological Activity

The cyclopropyl group is a key structural feature that can significantly influence a molecule's pharmacological profile. smolecule.comcymitquimica.com This small, strained ring can affect a compound's conformation, metabolic stability, and binding affinity to target proteins. In the context of 2-aminothiazole derivatives, the cyclopropyl group has been incorporated to explore its effect on various biological activities.

For example, in the development of antiprion agents, cyclopropylamides were considered of great interest due to their good potency and expected superior stability compared to other groups. nih.gov Research on thiazole derivatives as cholinesterase inhibitors also highlights the design of compounds linking a cyclopropyl moiety to the thiazole ring. researchgate.net The synthesis of N-((2-Cyclopropylthiazol-4-yl)methyl)-1-(1H-pyrazol-4-yl)butan-1-amine, which combines a cyclopropylthiazole with a pyrazole (B372694) ring, suggests that this combination may lead to interactions with biological targets like enzymes and receptors. vulcanchem.com

Table 1: Impact of Cyclopropyl Moiety on Biological Activity

| Compound Class | Biological Target/Activity | Role of Cyclopropyl Group | Reference |

|---|---|---|---|

| Thiazole Derivatives | Acetylcholinesterase (AChE) Inhibition | Linked to the thiazole ring to enhance inhibitory activity. | researchgate.net |

| Aminothiazole Analogs | Antiprion Activity | Cyclopropylamide group showed good potency and stability. | nih.gov |

| Pyrimidine Derivatives | CDK9 Inhibition | 4-cyclopropyl-N-methylthiazol-2-amine was used as an intermediate in the synthesis of potent inhibitors. | nih.govacs.org |

Amino Group Modifications and Their Pharmacological Consequences

The amino group at the 2-position of the thiazole ring is a critical site for modification in SAR studies. drugdesign.orgresearchgate.net Altering this group can have profound effects on the compound's biological activity. drugdesign.orgtandfonline.com

In the development of CDK9 inhibitors, substitution of the C2-amino group with a methylamino or ethylamino group had a minimal effect on CDK9 potency but was detrimental to CDK2 and CDK4 activity, indicating a role in selectivity. nih.gov However, introducing a bulkier group like phenyl or other heterocycles at this position led to a significant reduction in activity against all CDKs. nih.gov In another study on antimalarial compounds, substitution at the 2-position of the thiazole ring was found to play a significant role in the antiplasmodial activity. nih.gov For example, unsubstituted amino derivatives were less potent than other analogues. nih.gov

These findings demonstrate that modifications to the 2-amino group can be used to fine-tune the potency and selectivity of 2-aminothiazole-based compounds.

Table 2: Pharmacological Consequences of Amino Group Modifications

| Original Group | Modified Group | Biological Target | Consequence | Reference |

|---|---|---|---|---|

| 2-Amino | 2-Methylamino / 2-Ethylamino | CDKs | Minimal effect on CDK9, detrimental to CDK2/CDK4. | nih.gov |

| 2-Amino | 2-Phenyl / 2-Pyridyl | CDKs | Significantly reduced activity. | nih.gov |

Molecular Target Identification and Mechanism of Action Studies

Identifying the molecular targets of bioactive small molecules is a crucial step in drug discovery, helping to elucidate their mechanism of action. nih.govresearchgate.netrsc.org For this compound and its derivatives, various techniques are employed to pinpoint their cellular binding partners.

Ligand-Receptor Binding Investigations

Understanding how a ligand binds to its receptor is fundamental to explaining its biological effect. mdpi.comimrpress.comfrontiersin.org Computational and experimental methods are used to investigate these interactions. Molecular docking, for instance, can predict how a compound like 4-cyclopropylthiazol-2-amine might interact with specific enzymes or receptors at a molecular level. smolecule.com

In a study of the β3-adrenergic agonist Mirabegron, which contains a 2-aminothiazole moiety, simulations showed the 2-amino-thiazole group binding to the center of the receptor's surface. mdpi.com This highlights the role of this functional group in ligand-receptor interactions. Kinetic assays, such as kinetic association and dissociation assays, are also employed to measure the binding kinetics of a ligand to its receptor, providing further insight into the mechanism of action. universiteitleiden.nl For complex biological systems, advanced techniques like photoaffinity labeling can be used to convert non-covalent ligand-receptor interactions into covalent bonds, aiding in the identification of target proteins. mdpi.com

Pathway Modulation Analysis

Research into this compound and its related structures has revealed their ability to modulate critical signaling pathways implicated in various diseases. A significant area of focus has been on their role as inhibitors of TGF-β–activated kinase 1 (TAK1), a key mediator in both TGF-β and Toll-like receptor (TLR) signaling. jci.orgnih.gov

Inhibition of the TAK1 signaling pathway has demonstrated notable therapeutic effects in pre-clinical models of fibrosis. jci.orgnih.gov For instance, a selective TAK1 inhibitor, HS-276, was shown to block collagen synthesis and myofibroblast differentiation stimulated by TGF-β1 in skin fibroblasts. jci.org This inhibition effectively counteracted the pro-fibrotic responses without affecting the canonical Smad2 phosphorylation, indicating a Smad-independent mechanism of action. jci.org Furthermore, TAK1 inhibition has been linked to the modulation of mitochondrial reactive oxygen species (ROS) production, which plays a role in blocking intracellular pathogen growth. nih.gov

Enzyme Inhibition Studies

The this compound scaffold is a key feature in a variety of enzyme inhibitors, particularly those targeting kinases. smolecule.com These compounds have shown significant potential in inhibiting enzymes that are crucial in cell cycle regulation and inflammatory processes.

Derivatives of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine, which incorporate a thiazole moiety structurally related to this compound, have been identified as highly potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9). nih.govacs.org CDK9 is a key regulator of transcription and a target in cancer therapy due to its role in the expression of anti-apoptotic proteins. nih.gov One such derivative, compound 12u , demonstrated a high degree of selectivity, inhibiting CDK9 with an IC50 value of 7 nM and exhibiting over 80-fold selectivity against CDK2. nih.gov This selectivity is attributed to specific interactions with the CDK9-ATP gatekeeper residue. acs.org

Another significant target for inhibitors based on this chemical structure is TGF-β-activated kinase 1 (TAK1). harvard.edu The compound 5Z-7-Oxozeaenol, which shares structural similarities, is a well-known TAK1 inhibitor. nih.govharvard.eduresearchgate.net Studies have shown that novel covalent inhibitors derived from similar scaffolds can inhibit TAK1 with high efficacy. harvard.edu For example, one derivative showed 90.5% inhibition of TAK1. harvard.edu

Furthermore, the broader class of thiazole derivatives has been explored for the inhibition of other enzymes. Some analogs have shown inhibitory activity against Janus kinase 2 (JAK2) and caspase-3. vulcanchem.com Additionally, related heterocyclic compounds have been developed as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in the inflammatory cascade. mdpi.comnih.gov

Below is a table summarizing the enzyme inhibition data for representative compounds containing the thiazole or related heterocyclic cores.

| Compound/Derivative Class | Target Enzyme | IC50 / Ki Value | Notes |

| 12u (4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine derivative) | CDK9 | 7 nM (IC50) | Over 80-fold selectivity vs. CDK2. nih.gov |

| Ia (4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine derivative) | CDK9 | 1-6 nM (Ki) | Potent pan-CDK inhibitor. nih.govacs.org |

| 12a (4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine derivative) | CDK9 | 1-6 nM (Ki) | Potent pan-CDK inhibitor. nih.govacs.org |

| Compound 5 (Covalent TAK1 inhibitor) | TAK1 | 90.5% inhibition | Also showed moderate inhibition of MAP2K1/2. harvard.edu |

| 5Z-7-Oxozeaenol | TAK1 | Not specified | Widely used as a selective TAK1 inhibitor. harvard.edu |

| Structural Analogs | JAK2 | ~120 nM (IC50) | vulcanchem.com |

| Structural Analogs | Caspase-3 | ~450 nM (IC50) | vulcanchem.com |

Pre-clinical Development Aspects (excluding dosage/administration)

The unique structural characteristics imparted by the cyclopropyl group on the thiazole ring are believed to positively influence pharmacokinetic properties. smolecule.com Pre-clinical evaluations, including in silico, in vitro, and in vivo studies, are essential steps in the early stages of drug development to assess these properties. nih.govd-nb.infonih.gov

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) analyses of related triazolopyrimidine derivatives showed good predicted pharmacokinetic profiles, conforming to Lipinski's Rule of Five. d-nb.info These studies predicted favorable oral absorption, with calculated logP values generally falling below 5. d-nb.info

In vitro studies on dual COX-2/5-LOX inhibitors with related structures have been conducted to evaluate passive gastrointestinal absorption and binding to human serum albumin (HSA). nih.gov These investigations utilize methods like biopartitioning micellar chromatography (BMC) and Parallel Artificial Membrane Permeability Assay (PAMPA). nih.gov Results indicated that while the introduction of certain functional groups could decrease expected passive absorption and HSA binding compared to parent NSAIDs, these modifications might lead to a higher volume of distribution. nih.gov Microsomal stability is another critical parameter assessed, with some derivatives showing significant instability when incubated with mouse liver microsomes. nih.gov

In vivo pharmacokinetic studies in animal models, such as rats and mice, provide crucial data on bioavailability and biodistribution. mdpi.commdpi.com Studies on similar heterocyclic compounds have demonstrated good oral bioavailability. nih.gov For instance, a novel 5-aminosalicylic acid derivative showed advantages over existing drugs regarding its pharmacokinetic profile, including greater bioavailability after oral administration in rats. mdpi.com Pharmacokinetic/pharmacodynamic modeling is a key tool used throughout the development process to relate drug exposure to its effect and to inform the design of clinical trials. nih.gov

Applications of 5 Cyclopropylthiazol 2 Amine in Materials Science and Agrochemicals

Materials Science Applications

In materials science, 5-Cyclopropylthiazol-2-amine serves as a versatile building block for creating novel functional materials. bldpharm.com The 2-aminothiazole (B372263) structural motif is a key component in various advanced materials, and this specific derivative offers a unique handle for tuning material properties.

The presence of a primary amine group allows this compound to act as a monomer or a functionalizing agent in polymer synthesis. Aminothiazoles are known to be useful in the synthesis of polymers and dyes. rsc.org Polymer-supported synthesis protocols are increasingly favored for producing aminothiazole derivatives due to advantages like higher yields, easier isolation of products, and greater selectivity. rsc.orgrsc.org

For instance, poly(2-aminothiazole) has been synthesized via chemical oxidation and has demonstrated a high affinity for adsorbing heavy metal ions like Mercury(II) from aqueous solutions. acs.org The polymerization process can be initiated electrochemically or through chemical oxidation, creating a conductive polymer. acs.orgresearchgate.net While research has focused on the parent 2-aminothiazole, the introduction of the cyclopropyl (B3062369) group in this compound could modify the resulting polymer's properties, such as its solubility, thermal stability, and metal-ion selectivity.

Thiazole (B1198619) derivatives are explored as components of advanced catalysts. nih.gov The nitrogen and sulfur atoms within the thiazole ring can act as ligands, coordinating with metal centers to form catalytically active complexes. These catalysts can be applied in a variety of organic transformations. The development of such catalysts is a significant area of research, aiming to create more efficient and selective chemical processes. researchgate.net While specific catalytic applications of this compound are not yet widely documented, its structure is analogous to other heterocyclic ligands used in catalysis.

The development of chemical sensors is a growing field, and thiazole derivatives are promising candidates for creating these devices. nih.govresearchgate.net Novel quinoline-based thiazole derivatives, for example, have been synthesized and shown to act as fluorescent chemosensors for the selective detection of metal ions such as Fe³⁺, Fe²⁺, and Cu²⁺. acs.org The mechanism often involves the heterocyclic nitrogen and sulfur atoms chelating with the target ion, which in turn alters the molecule's electronic or optical properties, such as quenching its fluorescence. acs.org

The this compound molecule could be integrated into such sensor systems. Its amine group provides a convenient point of attachment to anchor the molecule to a surface or a larger polymer backbone, while the thiazole ring provides the ion-sensing capability.

Thiazole-containing compounds are investigated for their use in functional materials with specific electronic or optical properties. smolecule.com The thiazole ring is an electron-rich heterocycle that can be incorporated into larger conjugated systems, which are the basis of many organic electronic materials like those used in Organic Light-Emitting Diodes (OLEDs). bldpharm.com

Theoretical studies on polythiophene and its derivatives show that adding different functional groups can significantly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the material's electronic and optical properties. mdpi.com The introduction of the this compound moiety into a conjugated polymer or molecule could similarly modulate its properties for applications in organic electronics. ambeed.com

Coordination Chemistry of 5 Cyclopropylthiazol 2 Amine

Spectroscopic and Structural Analysis of Metal-Ligand Complexes

No spectroscopic or structural data for metal complexes of 5-Cyclopropylthiazol-2-amine are available in the current body of scientific literature. This includes the absence of UV-Vis spectra, magnetic susceptibility measurements, and single-crystal X-ray diffraction data that would be essential for understanding the electronic structure and geometry of any potential complexes.

Applications of Coordination Compounds in Catalysis or Materials (if relevant)

Given the absence of any reported coordination compounds of this compound, there are no documented applications in the fields of catalysis or materials science. The potential for such applications remains a subject for future investigation, should research into the coordination chemistry of this ligand be undertaken.

Advanced Research Techniques and Theoretical Studies

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling encompass a suite of theoretical and computational techniques used to model and simulate molecular behavior. These methods are crucial for predicting the physicochemical properties, reactivity, and biological interactions of compounds like 5-Cyclopropylthiazol-2-amine, thereby accelerating the drug discovery process.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules such as this compound, DFT calculations are employed to determine various electronic properties that govern its reactivity and interaction capabilities. With the aid of DFT calculations, it has been shown that electron-deficient auxiliary ligands can influence the electronic properties of related metal complexes mit.edu. These calculations can predict parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. Studies on similar thiazole (B1198619) hybrids have highlighted the correlation between their electronic profiles and biological activity .

Table 1: Theoretical Electronic Parameters from DFT Calculations

| Parameter | Significance | Typical Application for this compound |

|---|---|---|

| HOMO Energy | Indicates the ability to donate an electron. | Predicts susceptibility to electrophilic attack and interactions with electron-accepting sites on a biological target. |

| LUMO Energy | Indicates the ability to accept an electron. | Predicts reactivity with nucleophiles and interactions with electron-donating residues in a protein. |

| HOMO-LUMO Gap (ΔE) | Relates to chemical stability and reactivity. | A larger gap implies higher stability and lower reactivity, which can influence the compound's metabolic profile. |

| Mulliken Atomic Charges | Describes the electron distribution among atoms. | Helps identify potential sites for electrostatic interactions and hydrogen bonding with a receptor. mdpi.com |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential onto the electron density surface. | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions, guiding the understanding of non-covalent interactions. |

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique provides detailed information on the conformational changes and stability of a ligand when it is bound to a biological target. For this compound, MD simulations can be used to validate the stability of binding poses predicted by molecular docking and to observe the dynamic behavior of the ligand-receptor complex. nih.govmdpi.com For instance, simulations can reveal how the cyclopropyl (B3062369) and thiazole moieties orient themselves within a binding pocket and how the compound influences the receptor's conformational state. mdpi.com Studies on related thiazole derivatives have successfully used MD simulations to understand their interaction with cyclin-dependent kinases, confirming the stability of the predicted binding modes and identifying key interactions that contribute to their inhibitory activity. nih.gov

Quantum chemical characterization involves the use of quantum mechanics-based calculations to define the fundamental properties of a molecule. These computed descriptors are essential for building a comprehensive profile of this compound. Publicly available databases provide several quantum chemically computed properties for this compound. nih.gov These parameters are foundational for more advanced computational studies, including Quantitative Structure-Activity Relationship (QSAR) models. mmsl.cz

Table 2: Computed Quantum Chemical Properties for this compound

| Property | Value | Significance |

|---|---|---|

| Molecular Weight | 140.21 g/mol | Fundamental physical property influencing diffusion and pharmacokinetic profiles. nih.gov |

| XLogP3-AA | 1.2 | A measure of lipophilicity, which affects solubility, permeability, and plasma protein binding. nih.gov |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | Predicts the hydrogen bonding potential and is often correlated with drug transport properties. chemscene.com |

| Rotatable Bond Count | 1 | An indicator of molecular flexibility, which is important for binding to a target. nih.gov |

| Hydrogen Bond Donors | 1 | The number of N-H or O-H bonds, indicating potential to donate hydrogen bonds. chemscene.com |

| Hydrogen Bond Acceptors | 3 | The number of N or O atoms, indicating potential to accept hydrogen bonds. chemscene.com |

In Silico Screening and Drug Design

In silico screening and drug design leverage computational power to identify and optimize potential drug candidates before they are synthesized and tested in the lab. mmsl.cz These approaches save significant time and resources in the drug discovery pipeline.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mmsl.cz In the context of drug design, docking is used to predict how a ligand like this compound interacts with the binding site of a target protein. smolecule.com The process involves generating various conformations of the ligand within the active site and scoring them based on binding affinity. mmsl.cz Docking studies on related thiazole derivatives have been used to elucidate their binding modes with enzymes like cyclin-dependent kinases and to understand structure-activity relationships. nih.govvulcanchem.com Such studies for this compound would identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions, providing a rational basis for designing more potent and selective analogs. nih.gov

Table 3: Illustrative Output of a Molecular Docking Study

| Parameter | Example Finding | Implication for Drug Design |

|---|---|---|

| Binding Affinity (kcal/mol) | -8.5 | A lower value suggests a stronger, more stable interaction between the ligand and the target protein. |

| Key Interacting Residues | ASP145, LYS33, ILE10 | Identifies the specific amino acids in the binding pocket that are crucial for the interaction. nih.gov |

| Types of Interactions | Hydrogen bond with ASP145, Hydrophobic interaction with ILE10 | Details the nature of the chemical bonds, guiding modifications to enhance binding. |

| Predicted Pose | The cyclopropyl group occupies a hydrophobic pocket while the amine group forms a hydrogen bond. | Provides a 3D model of the interaction, allowing for structure-based design of improved inhibitors. |

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. arxiv.orgpensoft.net The compound this compound can be included in such libraries to screen against a wide array of biological targets, such as kinases, G-protein coupled receptors, and enzymes, to uncover novel therapeutic applications. nih.gov Ligand-based virtual screening methods, which rely on the principle that structurally similar molecules have similar biological activities, can also be employed. pensoft.net By comparing the shape and pharmacophoric features of this compound to known active compounds, new potential targets can be hypothesized and prioritized for further experimental validation. nih.gov This approach is a powerful, cost-effective strategy for drug repositioning and for discovering first-in-class inhibitors. nih.gov

Spectroscopic Characterization for Mechanistic Insights

Spectroscopic methods are indispensable in modern chemistry for elucidating the intricate details of molecular structure and reaction dynamics. For this compound and its derivatives, advanced spectroscopic analyses offer a window into their behavior at a molecular level.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously assigning the chemical structure and determining the three-dimensional arrangement of atoms in complex molecules like this compound. wikipedia.org Unlike 1D NMR, which can suffer from signal overlap, 2D NMR spreads the signals across two frequency axes, resolving ambiguities and revealing correlations between different nuclei. wikipedia.org

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be used to confirm the connectivity within the cyclopropyl ring by showing correlations between its methine and methylene (B1212753) protons. It would also verify the position of the cyclopropyl group on the thiazole ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectra correlate the chemical shifts of protons with directly attached heteronuclei, most commonly ¹³C. wikipedia.orgugm.ac.id This technique provides an unequivocal assignment of the carbon atoms in both the cyclopropyl and thiazole moieties by linking them to their attached protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies nuclei that are close to each other in space, providing crucial information about the molecule's conformation. ugm.ac.id For this compound, NOESY can reveal the spatial orientation of the cyclopropyl group relative to the thiazole ring, which is a key determinant in its interaction with biological targets. Conformational analysis through techniques like NOESY is vital for understanding the molecule's biological activity. nih.govmdpi.com

Table 1: Expected 2D NMR Correlations for this compound

| Technique | Correlated Nuclei (Hypothetical) | Information Gained |

| COSY | H (cyclopropyl methine) ↔ H (cyclopropyl methylene) | Confirms spin-spin coupling and connectivity within the cyclopropyl ring. |

| HSQC | H4 (thiazole) ↔ C4 (thiazole) | Assigns the C4 carbon by correlation to its attached proton. |

| HSQC | H (cyclopropyl) ↔ C (cyclopropyl) | Assigns the carbons of the cyclopropyl ring. |

| HMBC | H4 (thiazole) ↔ C5 (thiazole), C2 (thiazole) | Confirms the thiazole ring structure through long-range C-H correlations. |

| HMBC | H (cyclopropyl methine) ↔ C4 (thiazole), C5 (thiazole) | Confirms the attachment point of the cyclopropyl group to the thiazole ring. |

| NOESY | H4 (thiazole) ↔ H (cyclopropyl methine) | Provides insight into the preferred spatial conformation of the cyclopropyl ring relative to the thiazole plane. |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique used to monitor the progress of chemical reactions in real-time. waters.com In the synthesis of this compound and its derivatives, LC-MS allows for the detection of reactants, intermediates, products, and byproducts. googleapis.com

The synthesis of a substituted thiazole, such as 4-cyclopropyl-N-methylthiazol-2-amine, can involve the reaction of 2-bromo-1-cyclopropylethanone (B104821) with a thiourea (B124793) derivative. acs.org By coupling a liquid chromatograph to a mass spectrometer, the reaction mixture can be analyzed at various time points. The mass spectrometer separates and detects ions based on their mass-to-charge ratio (m/z), providing molecular weight information for each component. Techniques like Multiple Reaction Monitoring (MRM) enhance selectivity and sensitivity, making it possible to quantify even trace amounts of specific compounds. sciex.comresearchgate.net This is particularly useful for optimizing reaction conditions (e.g., temperature, catalyst, reaction time) to maximize the yield and purity of the final product.

Table 2: Hypothetical LC-MS Data for Monitoring the Synthesis of this compound

| Compound | Role in Reaction | Expected [M+H]⁺ (m/z) | Monitoring Purpose |

| 2-Halo-1-cyclopropylethanone | Starting Material | Varies with halogen | Track consumption of reactant. |

| Thiourea | Starting Material | 77.1 | Track consumption of reactant. |

| This compound | Product | 141.2 | Track formation and yield of the desired product. |

| Reaction Intermediate | Intermediate | Varies | Identify transient species to understand the reaction mechanism. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic structure of a molecule, which can be used to infer mechanistic details. mdpi.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. nih.gov For this compound, characteristic absorption bands can confirm the presence of key functional groups. For instance, the N-H stretching vibrations of the primary amine group, the C=N and C-S stretching of the thiazole ring, and the C-H stretches of the cyclopropyl group all appear at distinct frequencies. Changes in these bands during a reaction, such as the disappearance of a carbonyl (C=O) band from a ketone starting material and the appearance of the amine and thiazole bands, provide clear evidence of the chemical transformation.

UV-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within a molecule, particularly those involving conjugated π-systems. msu.edutechnologynetworks.com The thiazole ring of this compound contains a conjugated system that absorbs UV light at a characteristic wavelength (λₘₐₓ). The position and intensity of this absorption peak can be sensitive to substitution on the ring and the molecular environment. technologynetworks.com Studying how the UV-Vis spectrum changes can provide insights into electronic effects and conjugation within a series of related compounds.